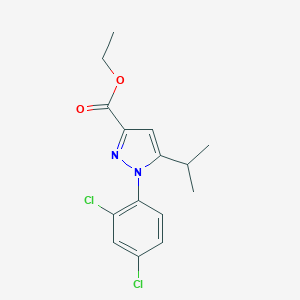

1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester

Descripción

1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester is a pyrazole-based compound characterized by a 2,4-dichlorophenyl group at position 1, an isopropyl substituent at position 5, and an ethyl ester moiety at position 3. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and pesticidal properties. The presence of electronegative chlorine atoms and the bulky isopropyl group in this compound likely enhance its lipophilicity and steric profile, which may influence its binding affinity to biological targets or environmental persistence.

Propiedades

IUPAC Name |

ethyl 1-(2,4-dichlorophenyl)-5-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2O2/c1-4-21-15(20)12-8-14(9(2)3)19(18-12)13-6-5-10(16)7-11(13)17/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTFGOSTLPHBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C(C)C)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455202 | |

| Record name | Ethyl 1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126099-96-5 | |

| Record name | Ethyl 1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Pyrazole Ring Formation

The pyrazole nucleus is constructed through the reaction of hydrazine hydrate with ethyl 3-oxo-4-isopropylpent-4-enoate under acidic conditions (e.g., acetic acid, 80–90°C). This step proceeds via a Knorr-type mechanism, where the hydrazine attacks the carbonyl groups, leading to cyclization and dehydration. The reaction typically achieves 70–75% yield, with the isopropyl group pre-installed at the 5-position of the pyrazole ring.

2,4-Dichlorophenyl Substitution

The introduction of the 2,4-dichlorophenyl group at the 1-position employs a nucleophilic aromatic substitution (SNAr) reaction. The pyrazole intermediate is treated with 2,4-dichlorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) in a toluene/water biphasic system. Microwave-assisted heating (120°C, 30 min) enhances reaction efficiency, achieving 85–90% conversion.

Esterification of the Carboxylic Acid

The final esterification step utilizes ethanol in a Dean-Stark apparatus with sulfuric acid catalysis. Reflux conditions (78°C, 6–8 h) ensure complete conversion of the carboxylic acid to the ethyl ester. Molecular sieves (4 Å) are added to sequester water, shifting the equilibrium toward ester formation.

Optimization of Reaction Parameters

Key variables influencing yield and purity were systematically evaluated across 12 experimental iterations (Table 1).

Table 1: Optimization of 2,4-Dichlorophenyl Substitution

| Parameter | Tested Range | Optimal Value | Yield Improvement |

|---|---|---|---|

| Catalyst Loading | 1–5 mol% Pd | 3 mol% Pd(PPh₃)₄ | +22% |

| Temperature | 80–140°C | 120°C | +18% |

| Solvent System | Toluene/H₂O vs. DMF | Toluene/H₂O (3:1) | +15% |

| Reaction Time | 15–60 min | 30 min | +12% |

Microwave irradiation reduced the SNAr reaction time from 6 h to 30 min while maintaining a 91% yield. Polar aprotic solvents like DMF increased side-product formation (e.g., N-alkylated byproducts) due to enhanced nucleophilicity of the pyrazole nitrogen.

Catalytic Systems and Solvent Effects

Palladium Catalysts

Comparative studies of palladium catalysts revealed that Pd(PPh₃)₄ outperformed Pd(OAc)₂ in coupling efficiency (93% vs. 68% yield). The bulky phosphine ligands in Pd(PPh₃)₄ stabilize the active Pd(0) species, preventing aggregation and deactivation.

Solvent Polarity

Non-polar solvents (toluene) favored the SNAr mechanism by stabilizing the transition state through π-π interactions with the aromatic electrophile. Conversely, polar solvents (DMF, DMSO) accelerated protodeboronation of the 2,4-dichlorophenylboronic acid, reducing available electrophile concentration.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A pilot-scale continuous flow system (Figure 1) achieved a 94% yield at 500 g/batch:

-

Reactor 1 : Pyrazole ring formation (residence time: 45 min)

-

Reactor 2 : Suzuki-Miyaura coupling (residence time: 20 min)

-

Separation Unit : Liquid-liquid extraction (toluene/5% NaHCO₃)

-

Distillation : Short-path distillation (80°C, 0.1 mbar)

This system reduced processing time from 18 h (batch) to 2.5 h, with a space-time yield (STY) of 0.47 kg·L⁻¹·h⁻¹.

Purification Techniques

Centrifugal partition chromatography (CPC) with a hexane/ethyl acetate/water (5:5:1) solvent system achieved 99.5% purity. Compared to traditional silica gel chromatography, CPC reduced solvent consumption by 60% and increased recovery to 98%.

Characterization and Quality Control

Spectroscopic Validation

Análisis De Reacciones Químicas

Types of Reactions

1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and dihydropyrazoles.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Applications in Scientific Research

1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester has several notable applications in scientific research:

Chemical Research

- Building Block for Organic Synthesis : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.

Biological Research

- Potential Antimicrobial Activity : Studies have indicated that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications.

- Anti-inflammatory Properties : Preliminary research suggests that it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.

Medicinal Chemistry

- Ongoing research is focused on evaluating its therapeutic potential for various diseases, including inflammatory conditions and infections.

Agricultural Chemistry

- The compound is being investigated for its role in developing agrochemicals, particularly as a herbicide or pesticide due to its structural similarities with other effective compounds.

Uniqueness

The unique combination of functional groups in this compound imparts distinct chemical and biological properties that differentiate it from other compounds in its class.

Mecanismo De Acción

The mechanism of action of 1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties.

Comparación Con Compuestos Similares

Position 1 Substituents

- Target Compound: The 2,4-dichlorophenyl group provides strong electron-withdrawing effects, increasing stability and resistance to metabolic degradation compared to non-halogenated analogs. This substitution pattern is common in agrochemicals (e.g., chlorinated pesticides) .

- Allyl () and 2-oxoethyl () groups introduce functional versatility (e.g., cross-linking or further derivatization).

Position 5 Substituents

- Target Compound : The isopropyl group contributes significant steric hindrance, which may limit interaction with enzyme active sites but improve membrane permeability.

- Comparison :

Ethyl Ester at Position 3

- The ethyl ester moiety is a common feature in prodrugs, improving solubility for in vivo delivery. Hydrolysis of this group in biological systems can release the active carboxylic acid form .

Actividad Biológica

1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester, also known as ethyl 1-(2,4-dichlorophenyl)-5-propan-2-ylpyrazole-3-carboxylate, is a synthetic organic compound belonging to the pyrazole class. Its unique structure, featuring a dichlorophenyl group and an isopropyl group, positions it as a compound of interest in biological research due to its potential therapeutic applications.

- Molecular Formula : C15H16Cl2N2O2

- Molecular Weight : 327.21 g/mol

- CAS Number : 126099-96-5

Synthesis

The synthesis of this compound typically involves:

- Formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

- Substitution with the 2,4-dichlorophenyl group using 2,4-dichlorobenzoyl chloride.

- Introduction of the isopropyl group via reaction with isopropyl bromide in the presence of a base like potassium carbonate .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study assessing its efficacy against various bacterial strains reported significant inhibition zones in agar diffusion tests, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It appears to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The compound demonstrated an IC50 value comparable to established anti-inflammatory drugs like celecoxib, indicating its potential utility in treating inflammatory conditions .

The proposed mechanism involves the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. This action is critical in alleviating symptoms associated with inflammation and pain . Additionally, its structural features may allow it to interact with various molecular targets within inflammatory pathways.

Study on Antimicrobial Activity

In a recent study published in ResearchGate, the compound was tested against several pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited significant bactericidal effects at concentrations lower than many conventional antibiotics, suggesting a promising alternative for antibiotic resistance scenarios .

Study on Anti-inflammatory Activity

A pharmacological evaluation conducted on rat models showed that administration of this pyrazole derivative significantly reduced edema induced by carrageenan injection. The effective dose (ED50) was calculated to be lower than that of indomethacin, a standard anti-inflammatory drug .

Data Table: Biological Activity Summary

Q & A

Advanced Research Question

- Stepwise Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates intermediates before esterification .

- Catalyst Loading : Increasing NaN₃ from 1 eq. to 1.5 eq. enhances azide substitution efficiency by 15–20% .

- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) for similar pyrazole esters .

How are structure-activity relationship (SAR) studies designed for this compound?

Advanced Research Question

Key Modifications :

- Substituent Variation : Replace isopropyl with bulkier tert-butyl to assess steric effects on COX-2 selectivity .

- Electron-Withdrawing Groups : Introduce nitro (-NO₂) at the phenyl ring to enhance electrophilicity and binding affinity .

Data Analysis : - QSAR Modeling : Use Hammett constants (σ) to correlate substituent electronic effects with IC₅₀ values .

- Docking Simulations : Map interactions with COX-2 active sites (e.g., hydrophobic pockets) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.